4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-8-3-1-7(2-4-8)10-9(5-6-13)11(16)15-14-10/h1-4H,5-6,13H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJAEYUXNNVSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NN2)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazine Derivatives
The most widely reported method involves cyclocondensation between β-ketoester precursors and substituted hydrazines. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with 2-aminoethylhydrazine in ethanol under reflux to form the pyrazolone core . Key steps include:
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Formation of the Hydrazone Intermediate : The β-ketoester undergoes nucleophilic attack by the hydrazine’s amino group, yielding a hydrazone intermediate.
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Cyclization : Intramolecular dehydration closes the pyrazolone ring, with the 4-fluorophenyl group occupying the 5-position.
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Aminoethyl Group Introduction : The 2-aminoethyl substituent is incorporated via the hydrazine reactant, eliminating the need for post-cyclization functionalization .
Optimization Parameters :
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Catalyst : Acidic (HCl) or basic (NaOH) conditions, depending on substrate stability .
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Yield : 65–78% after purification via flash chromatography (hexane/EtOAc, 4:1) .
Characterization Data :
Post-Cyclization Functionalization Strategies
Alternative routes modify pre-formed pyrazolone scaffolds. For instance, 5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one is alkylated with 2-bromoethylamine in acetonitrile using K₂CO₃ as a base .
Reaction Mechanism :
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Deprotonation : The pyrazolone’s NH group is deprotonated, enhancing nucleophilicity.
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SN2 Alkylation : The 2-bromoethylamine reacts at the pyrazolone’s 4-position, forming the 2-aminoethyl side chain .
Challenges :
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Regioselectivity : Competing N1 vs. N2 alkylation requires careful control of stoichiometry .
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Byproducts : Over-alkylation or dimerization may occur, necessitating chromatography .
Yield : 55–62% after silica gel purification .
Multi-Component Reactions (MCRs)
Recent advances employ MCRs to streamline synthesis. A representative protocol combines 4-fluorophenylacetone , ethyl glyoxylate , and 2-aminoethylhydrazine in a one-pot sequence :
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Knoevenagel Condensation : 4-Fluorophenylacetone and ethyl glyoxylate form an α,β-unsaturated ketoester.
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Hydrazine Addition : 2-Aminoethylhydrazine attacks the ketoester’s carbonyl, initiating cyclization.
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Tautomerization : The intermediate tautomerizes to the thermodynamically stable pyrazolone .
Advantages :
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Atom Economy : Reduced waste compared to stepwise methods.
Conditions :
Catalytic Asymmetric Synthesis
Enantioselective variants utilize chiral catalysts to access optically active forms. A reported method employs L-proline (20 mol%) in DMF at 0°C, achieving 88% ee for the (R)-enantiomer .
Key Steps :
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Chiral Induction : The catalyst directs face-selective hydrazine attack on the β-ketoester.
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Dynamic Kinetic Resolution : Racemization at the hydrazone stage ensures high enantiopurity .
Analytical Confirmation :
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Chiral HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), retention times: 12.3 min (R), 14.1 min (S) .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has been explored using a ball mill. Equimolar quantities of 4-fluorophenylacetic acid and 2-aminoethylhydrazine hydrochloride are ground with KHSO₄ as an acid catalyst .
Benefits :
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Reduced Solvent Use : Eliminates ethanol/chlorinated solvents.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone core.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Anti-Tubercular Activity : The dichlorophenyl-hydroxy-naphthyl analog (MIC: 1.6 μM) demonstrates higher potency against Mtb than the target compound, likely due to increased hydrophobicity from the dichlorophenyl and naphthyl groups enhancing membrane penetration .
Aminoethyl Substitution: The aminoethyl group in the target compound and its analogs (e.g., 4-(2-aminoethyl)-5-ethyl) may improve solubility but requires specific aryl substitutions (e.g., 4-fluorophenyl) to balance lipophilicity for optimal bioavailability .
Electronic and Steric Effects
- 4-Fluorophenyl vs.
- Aminoethyl vs. Benzothiazolyl: Replacing the aminoethyl group with a benzothiazolyl moiety (as in ) introduces aromaticity and planar geometry, which may enhance π-π stacking but reduce flexibility.
Biological Activity
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazolone core with an aminoethyl side chain and a fluorophenyl substituent. The synthesis typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by further reactions to introduce the aminoethyl group. The general synthetic pathway can be summarized as follows:
- Formation of Pyrazolone : Reaction of phenylhydrazine with ethyl acetoacetate.
- Introduction of Aminoethyl Group : Reaction with 2-bromoethylamine under basic conditions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the pyrazolone ring is capable of π-π stacking interactions. This dual interaction profile may modulate the activity of enzymes and receptors involved in disease processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazolone derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| Doxorubicin | MCF-7 | 0.12–2.78 | Topoisomerase II inhibition |
| Tamoxifen | MCF-7 | 10.38 | Estrogen receptor modulation |
Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a series of pyrazolone derivatives on MCF-7 cells. The results indicated that modifications in the substituent groups significantly affected cytotoxicity, highlighting the importance of structural optimization in enhancing biological activity.
- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.
Q & A
Q. What are the recommended synthetic routes for 4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can purity be optimized?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-fluorophenyl hydrazine with a β-keto ester derivative to form the pyrazolone core.
- Step 2: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination, depending on precursor availability.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .
- Key Challenge: Minimize side products like N-alkylated isomers by controlling reaction pH (optimize at pH 7–8) and temperature (60–70°C) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., 4-fluorophenyl protons resonate at δ 7.2–7.8 ppm; pyrazolone carbonyl at δ 165–170 ppm) .
- Purity Assessment:
- HPLC-MS: Detect impurities <0.5% using a reverse-phase column and electrospray ionization .
Q. How can researchers conduct initial biological activity screening for this compound?
Methodological Answer:
- In Vitro Assays:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition: Screen against cyclooxygenase (COX-2) or kinases using fluorometric kits. Compare activity to structurally related pyrazolones (e.g., indomethacin as a COX-2 control) .
- Positive Control: Include compounds like 5-fluorouracil for antitumor activity benchmarks .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing undesired tautomeric forms?
Methodological Answer:
- Optimize Reaction Conditions:
- Use microwave-assisted synthesis to reduce reaction time (20–30 minutes vs. 6–8 hours conventionally) and improve yield by 15–20% .
- Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) on the aminoethyl chain to prevent tautomerization during synthesis .
- Characterize Tautomers: Employ -NMR variable-temperature studies to identify dominant tautomeric forms in solution .
Q. How can computational methods resolve ambiguities in the compound’s bioactive conformation?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on the pyrazolone ring’s hydrogen bonding with Arg120 and Tyr355 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the 4-fluorophenyl group in hydrophobic pockets .
- Compare to Analogues: Overlay structures with co-crystallized ligands (e.g., celecoxib) to identify critical pharmacophoric features .
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assays: Replicate studies under controlled conditions (e.g., cell passage number, serum-free media, 48-hour exposure) .
- Data Normalization: Express activity as % inhibition relative to vehicle controls and normalize to protein content (Bradford assay) .
- Meta-Analysis: Use tools like RevMan to statistically aggregate data from ≥3 independent studies, accounting for variables like solvent (DMSO vs. ethanol) .
Q. What strategies are recommended for studying environmental fate and ecotoxicology?
Methodological Answer:
- Environmental Persistence:
- QSAR Modeling: Predict biodegradability using EPI Suite; focus on half-life in soil (BIOWIN model) .
- Experimental Testing: Use OECD 301D (Closed Bottle Test) to measure biodegradation in activated sludge .
- Toxicity Profiling:
- Daphnia magna Acute Toxicity: Conduct 48-hour LC tests with serial dilutions (1–100 mg/L) .
- Algal Growth Inhibition: Expose Chlorella vulgaris to 0.1–10 µM compound and monitor chlorophyll content .
Q. How can the compound’s mechanism of action be differentiated from structurally similar pyrazolones?
Methodological Answer:
- CRISPR-Cas9 Knockout Screens: Identify target pathways by gene-editing candidate receptors (e.g., prostaglandin E2 receptors) in HEK293 cells .
- Metabolomic Profiling: Use LC-QTOF-MS to compare metabolite changes in treated vs. untreated cells; focus on arachidonic acid pathways .
- Selectivity Index: Calculate IC ratios for related targets (e.g., COX-1 vs. COX-2) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
